4-isobutoxy-3-methoxybenzonitrile
Description
Significance of the Nitrile Functional Group in Advanced Organic Synthesis
The nitrile, or cyano, functional group (–C≡N) is a cornerstone of modern organic synthesis due to its remarkable versatility. numberanalytics.comnih.gov Characterized by a carbon-nitrogen triple bond, the nitrile group is both stable and highly reactive, depending on the conditions. numberanalytics.com The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. fiveable.melibretexts.org This reactivity allows for a wide array of chemical transformations.
The nitrile group can be readily converted into other important functional groups, expanding its utility in synthetic pathways. pearson.com Key transformations include:
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. numberanalytics.comnumberanalytics.comlibretexts.orgnih.govopenstax.org
Reduction: The reduction of nitriles, often with powerful reducing agents like lithium aluminum hydride, produces primary amines. numberanalytics.comlibretexts.orgopenstax.orgwikipedia.orglibretexts.org A partial reduction to an aldehyde is also possible using specific reagents like DIBALH. libretexts.org
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis. fiveable.melibretexts.orglibretexts.orgchemistrysteps.com
Furthermore, the nitrile group can participate in cycloaddition reactions to form heterocyclic compounds and can act as a directing group in C-H bond functionalization reactions. numberanalytics.comnih.gov This wide range of reactivity makes the nitrile group an invaluable tool for chemists to construct complex molecular architectures. numberanalytics.com
Overview of Substituted Benzonitrile (B105546) Derivatives as Versatile Building Blocks
Benzonitriles, which consist of a nitrile group attached to a benzene (B151609) ring, are a particularly important class of organic compounds. The aromatic ring can be further functionalized with various substituents, leading to a diverse family of substituted benzonitrile derivatives. These derivatives serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.comontosight.ai
Substituted benzonitriles are key intermediates in the production of numerous commercial products. For instance, they are used in the synthesis of dyes and are precursors to important pharmaceuticals like the non-steroidal aromatase inhibitor letrozole (B1683767) and the selective serotonin (B10506) reuptake inhibitor citalopram. numberanalytics.comnih.gov Their ability to participate in a wide range of chemical reactions makes them indispensable in the creation of complex and valuable molecules. ontosight.ai
Rationale for Dedicated Research on 4-Isobutoxy-3-methoxybenzonitrile as a Key Chemical Intermediate
This compound is a specific substituted benzonitrile that has garnered attention as a key chemical intermediate. Its structure, featuring an isobutoxy and a methoxy (B1213986) group on the benzene ring in addition to the nitrile, provides a unique combination of steric and electronic properties.
| Property | Value |
| CAS Number | 713103-62-9 |
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| MDL Number | MFCD05996066 |
This data is compiled from available chemical supplier information. bldpharm.com
The presence of the ether groups (isobutoxy and methoxy) can influence the solubility and reactivity of the molecule. These groups can also serve as handles for further chemical modification. The specific substitution pattern on the benzene ring makes this compound a valuable precursor for the synthesis of more complex molecules with defined substitution patterns.
The true value of this compound lies in its application in the construction of complex chemical scaffolds, which form the core structures of many biologically active molecules. For example, related benzonitrile derivatives are crucial intermediates in the synthesis of pharmaceuticals. 3-Ethoxy-4-methoxybenzonitrile (B1661997) is a key intermediate for Apremilast, a treatment for psoriatic arthritis. innospk.comgoogleapis.com Similarly, 4-formyl-3-methoxybenzonitrile (B1591161) is an intermediate for Finerenone, a drug used for chronic kidney disease associated with type 2 diabetes. chemicalbook.com
The synthesis of complex molecules often involves a multi-step process where building blocks are sequentially added and modified. This compound, with its multiple functional groups and specific substitution pattern, is well-suited for this role. For instance, the nitrile group can be transformed into an amine or a carboxylic acid, while the ether groups can be modified or remain as part of the final structure. This allows for the efficient and controlled construction of intricate molecular architectures that are often required for biological activity. The compound is a precursor in the synthesis of 3-cyano-4-isobutoxy-thiobenzamide, which is an intermediate in the production of Febuxostat, a medication for hyperuricemia in patients with gout. google.comtdcommons.org
The dedicated research into the synthesis and reactivity of this compound is therefore driven by its potential to streamline the synthesis of valuable and complex chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-(2-methylpropoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(2)8-15-11-5-4-10(7-13)6-12(11)14-3/h4-6,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBILTYXIJZWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Chemical Reactivity and Transformations of 4 Isobutoxy 3 Methoxybenzonitrile
Reactions Involving the Nitrile Group
The cyano (-C≡N) group is a versatile functional handle, susceptible to a range of transformations including hydrolysis, reduction, and nucleophilic addition.
The nitrile group of 4-isobutoxy-3-methoxybenzonitrile can be hydrolyzed under acidic or basic conditions to first yield an amide and, upon further reaction, a carboxylic acid. This transformation is a standard reaction for aromatic nitriles.
For instance, the structurally similar compound 4-hydroxy-3-methoxybenzonitrile (B1293924) can be converted to its corresponding amide, 4-hydroxy-3-methoxybenzamide, upon treatment with sodium perborate (B1237305). sigmaaldrich.comsigmaaldrich.com This suggests that this compound would undergo a similar partial hydrolysis to form 4-isobutoxy-3-methoxybenzamide.
Complete hydrolysis to the carboxylic acid, 4-isobutoxy-3-methoxybenzoic acid, can also be achieved, typically by heating with a strong acid or base. The general mechanism for acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic for the attack by water. masterorganicchemistry.com Subsequent tautomerization and further hydrolysis of the resulting amide lead to the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). masterorganicchemistry.com
Table 1: Hydrolysis Products of this compound
| Starting Material | Reaction | Product |
| This compound | Partial Hydrolysis | 4-Isobutoxy-3-methoxybenzamide |
| This compound | Complete Hydrolysis | 4-Isobutoxy-3-methoxybenzoic acid |
The nitrile group is readily reduced to a primary amine, providing a synthetic route to benzylamines. A variety of reducing agents can accomplish this transformation. For example, a patent describes the reduction of the closely related 3-ethoxy-4-methoxybenzonitrile (B1661997) to the corresponding benzylamine (B48309) using sodium borohydride (B1222165) in the presence of acetic acid. googleapis.com Another common method involves the use of lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. A procedure for the reduction of 4-methoxybenzonitrile (B7767037) to 4-methoxybenzylamine (B45378) utilizes ammonia borane (B79455) (H₃N·BH₃) in THF. chemicalbook.com
Imines can be formed as intermediates during certain reactions. For example, the reaction of a nitrile with a Grignard reagent initially forms an imine salt, which can then be hydrolyzed to a ketone. In the context of reductive amination, an aldehyde or ketone reacts with an amine to form an imine or enamine, which is then reduced. libretexts.org While not a direct reaction of the nitrile itself, the formation of imines from related aldehyde precursors like 4-isobutoxy-3-methoxybenzaldehyde (B1361284) is a key transformation. googleapis.comsigmaaldrich.com
Table 2: Reduction Products of the Nitrile Group
| Starting Material | Reagents | Product |
| This compound | e.g., NaBH₄, H₂/Catalyst, LiAlH₄ | 4-Isobutoxy-3-methoxybenzylamine |
| 3-Ethoxy-4-methoxybenzonitrile | Sodium borohydride, acetic acid | (3-Ethoxy-4-methoxyphenyl)methanamine |
| 4-Methoxybenzonitrile | H₃N·BH₃, Tetraethylsilane | 4-Methoxybenzylamine chemicalbook.com |
The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. This reaction is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.
A notable example is the reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, to form ketones after hydrolysis of the intermediate imine. Another important reaction is the addition of sulfur nucleophiles. A patent describes the reaction of 4-isobutoxy-1,3-benzenedicarbonitrile with thioacetamide (B46855) in the presence of HCl/DMF to produce 3-cyano-4-isobutoxy-thiobenzamide. google.com This demonstrates a direct nucleophilic addition to one of the nitrile groups on a ring system containing the isobutoxy substituent. google.com
Furthermore, a patent details the coupling of 3-ethoxy-4-methoxybenzonitrile with the lithium anion of dimethylsulfone, which represents a nucleophilic addition to the nitrile carbon, leading to a β-ketosulfone after hydrolysis. googleapis.com
Reactivity of the Aromatic Ring and Substituents
The benzene (B151609) ring of this compound is activated towards electrophilic attack due to the electron-donating nature of the methoxy (B1213986) and isobutoxy groups.
The two alkoxy groups (-OCH₃ and -OCH₂CH(CH₃)₂) are strong activating groups and are ortho, para-directors for electrophilic aromatic substitution (EAS). youtube.com In this compound, the position para to the methoxy group is occupied by the isobutoxy group, and vice versa. Therefore, incoming electrophiles are directed to the positions ortho to these activating groups.
The available positions for substitution are C2, C5, and C6.
C2: ortho to the methoxy group and meta to the isobutoxy and nitrile groups.
C5: ortho to the isobutoxy group and meta to the methoxy and nitrile groups.
C6: ortho to the nitrile group and meta to both alkoxy groups.
The nitrile group (-CN) is a deactivating, meta-directing group. The powerful activating and directing influence of the two alkoxy groups generally overrides the deactivating, meta-directing effect of the nitrile. The positions ortho to the alkoxy groups (C2 and C5) are the most likely sites of substitution. Steric hindrance from the bulky isobutoxy group might slightly disfavor substitution at the C5 position compared to the C2 position. Therefore, electrophilic substitution, such as bromination, is expected to yield primarily 2-bromo-4-isobutoxy-3-methoxybenzonitrile and 5-bromo-4-isobutoxy-3-methoxybenzonitrile.
This is supported by related reactions, such as the nitration of methyl 4-(3-chloropropoxy)-3-methoxybenzoate, which occurs at the position ortho to the activating methoxy group. mdpi.com
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) |
| Bromination | Br⁺ (from Br₂/FeBr₃) | 2-Bromo-4-isobutoxy-3-methoxybenzonitrile |
| 5-Bromo-4-isobutoxy-3-methoxybenzonitrile | ||
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 4-Isobutoxy-3-methoxy-2-nitrobenzonitrile |
| 4-Isobutoxy-3-methoxy-5-nitrobenzonitrile |
The ether linkages of the methoxy and isobutoxy groups are generally stable but can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion in an SN1 or SN2 fashion. youtube.com Cleavage of the isobutoxy group would yield isobutyl bromide (or isobutanol) and the corresponding phenol (B47542), 4-hydroxy-3-methoxybenzonitrile. Cleavage of the methoxy group is also possible, leading to 3-hydroxy-4-isobutoxybenzonitrile. Selective cleavage can sometimes be achieved depending on the reaction conditions and the nature of the alkyl groups.
The formation of the isobutoxy ether itself is typically achieved via a Williamson ether synthesis, where the sodium or potassium salt of the corresponding phenol (e.g., the phenoxide of 4-hydroxy-3-methoxybenzonitrile) is reacted with an isobutyl halide, such as isobutyl bromide. google.com
Participation in Cycloaddition Reactions (e.g., Nitrile Oxides and Sulfides)
The nitrile group (C≡N) in this compound can participate in [3+2] cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocyclic rings. nih.gov This reactivity is particularly notable with 1,3-dipoles like nitrile oxides and nitrile sulfides.
Nitrile Oxides:
1,3-dipolar cycloaddition reactions involving nitrile oxides are a well-established method for synthesizing isoxazolines and isoxazoles. nih.govresearchgate.net Nitrile oxides, often generated in situ to avoid their dimerization, react with dipolarophiles such as alkenes and alkynes. researchgate.netmdpi.com In the context of this compound, while direct examples are not prevalent in the searched literature, the general principle involves the nitrile functionality acting as a precursor to a nitrile oxide. This transformation would typically involve conversion of the nitrile to an aldoxime, followed by oxidation. The resulting this compound oxide could then react with a suitable dipolarophile. The regioselectivity of such cycloadditions is influenced by both electronic and steric factors of the substituents on both the nitrile oxide and the dipolarophile. mdpi.com
Nitrile Sulfides:
Role as a Precursor in Multi-Component Reactions and Complex Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. tcichemicals.comnih.gov The functional groups present in this compound make it a suitable building block for the construction of diverse and complex molecular architectures through such reactions.
The benzonitrile (B105546) moiety of this compound is a key component in the synthesis of various thiazole-containing compounds. Thiazoles are a class of heterocyclic compounds with a wide range of biological activities. nih.gov One common synthetic route involves the reaction of a benzonitrile derivative with a compound containing a thiol and an amino group, such as cysteine. For instance, the reaction of L-cysteine with a benzonitrile can yield a (4R)-2-phenyl-4,5-dihydro-thiazole-4-carboxylic acid. nih.gov This thiazoline (B8809763) can be further modified and dehydrogenated to the corresponding thiazole (B1198619). nih.gov
Another approach involves the reaction of a thioamide, which can be derived from the corresponding nitrile, with an α-haloketone (the Hantzsch thiazole synthesis). Alternatively, acetophenones can be reacted with thiourea (B124793) in the presence of iodine to form aminothiazoles. youtube.com The 4-isobutoxy-3-methoxybenzoyl group, which can be derived from the nitrile, has been incorporated into thiazole structures to create novel compounds with potential antiproliferative activities. nih.gov
Table 1: Examples of Thiazole Synthesis Involving Benzonitrile Derivatives
| Starting Materials | Reagents and Conditions | Product Type |
|---|---|---|
| Benzonitrile, L-cysteine | Methanol, pH 6.4 phosphate (B84403) buffer | (4R)-2-phenyl-4,5-dihydro-thiazole-4-carboxylic acid nih.gov |
| Thiazoline | BrCCl₃, DBU | Thiazole nih.gov |
| Acetophenones, Thiourea | Iodine, Ethanol (B145695) (reflux) | Aminothiazoles youtube.com |
| 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, Thiourea | Reflux | 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine mdpi.com |
Indole (B1671886) is a privileged heterocyclic scaffold found in numerous natural products and medicinally important compounds. openmedicinalchemistryjournal.comnih.gov The Fischer indole synthesis is a classic method for preparing indoles, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov While this compound itself is not a direct precursor in the Fischer indole synthesis, it can be chemically transformed into a suitable starting material. For example, reduction of the nitrile group to an amine, followed by diazotization and reduction would yield the corresponding hydrazine. Alternatively, the benzonitrile can be converted to a ketone which can then participate in the Fischer synthesis.
The indole ring system can also be constructed through various other multi-component strategies. researchgate.net For instance, 3-substituted indoles can be synthesized via a one-pot reaction of an indole, an aldehyde, and an active methylene (B1212753) compound. openmedicinalchemistryjournal.com The aldehyde functionality could be introduced to the this compound scaffold through reduction of the nitrile to an aldehyde or by formylation of the aromatic ring.
Table 2: Selected Methods for Indole Synthesis
| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Product |
|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst | Indole derivative nih.gov |
| Multi-component Reaction | Indole, Aldehyde, Active methylene compound | Cu(PPh₃)Cl, Water | 3-Substituted indole openmedicinalchemistryjournal.com |
| Multi-component Reaction | Arylhydrazine hydrochloride, 5-aryldihydro-3(2H)-thiophenones | Microwave irradiation | 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles openmedicinalchemistryjournal.com |
The versatile reactivity of the nitrile and the potential for functionalization of the aromatic ring make this compound a useful precursor for a variety of more complex ring systems. The nitrile group can be hydrolyzed to a carboxylic acid, which can then participate in acylation and cyclization reactions. It can also be reduced to an amine, which serves as a nucleophile or can be converted into other functionalities.
The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction of an aldehyde, an isocyanide, and an aminoazine that is used to synthesize fused imidazopyridines. beilstein-journals.org By converting the nitrile group of this compound to an aldehyde, it could be employed as the aldehyde component in this reaction, leading to the formation of complex heterocyclic systems. Subsequent intramolecular reactions of the GBB product can lead to even more elaborate structures like imidazopyridine-fused isoquinolinones. beilstein-journals.org
Iv. Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed map of the molecular structure can be constructed.
The ¹H NMR spectrum of 4-isobutoxy-3-methoxybenzonitrile provides critical information about the number of different types of protons and their neighboring environments. The analysis involves examining chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J).
Based on the structure, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and isobutoxy groups.
Aromatic Protons: The three protons on the benzene (B151609) ring are expected to appear in the downfield region (typically δ 6.8-7.5 ppm) due to the deshielding effect of the aromatic ring current. Their specific shifts and coupling patterns are influenced by the electron-donating ether groups and the electron-withdrawing nitrile group.
Methoxy Group: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically around δ 3.9 ppm.
Isobutoxy Group: The isobutoxy group [-OCH₂CH(CH₃)₂] will exhibit three distinct signals: a doublet for the two methylene (B1212753) protons (-OCH₂-), a multiplet (nonet) for the single methine proton (-CH-), and a doublet for the six equivalent methyl protons (-CH(CH₃)₂).
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic H | ~7.3 - 7.4 | m | - | 2H |
| Aromatic H | ~6.9 | d | ~8.5 | 1H |
| Methoxy (-OCH₃) | ~3.90 | s | - | 3H |
| Isobutoxy (-OCH₂-) | ~3.85 | d | ~6.5 | 2H |
| Isobutoxy (-CH-) | ~2.10 | m (nonet) | ~6.7 | 1H |
| Isobutoxy (-CH(CH₃)₂) | ~1.05 | d | ~6.7 | 6H |
Note: Predicted data is based on analysis of structurally similar compounds. The exact values may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal.
Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon bearing the nitrile group (C1) and the carbons attached to the oxygen atoms (C3, C4) will be significantly downfield. The carbon atom of the nitrile group (-C≡N) itself will also appear in the downfield region, typically between 115 and 120 ppm.
Ether Carbons: The methoxy carbon (-OCH₃) and the carbons of the isobutoxy group (-OCH₂, -CH, -CH₃) will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-CN | ~104 |
| -C≡N | ~119 |
| Aromatic C-H | ~113, ~115, ~126 |
| C-OCH₃ | ~150 |
| C-OCH₂ | ~154 |
| Methoxy (-OCH₃) | ~56 |
| Isobutoxy (-OCH₂-) | ~75 |
| Isobutoxy (-CH-) | ~28 |
| Isobutoxy (-CH(CH₃)₂) | ~19 |
Note: Predicted data is based on analysis of structurally similar compounds like 4-hydroxy-3-methoxybenzonitrile (B1293924). researchgate.netchemicalbook.comnih.gov The exact values may vary.
Two-dimensional (2D) NMR experiments provide further insight by showing correlations between nuclei, which is invaluable for confirming structural assignments.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show correlations between the coupled aromatic protons and within the isobutoxy group (e.g., between the -OCH₂- protons and the -CH- proton, and between the -CH- proton and the -CH₃ protons). uq.edu.au
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. spectrabase.com This is crucial for definitively assigning the signals of each carbon atom that has attached protons. For example, it would link the aromatic proton signals to their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-4 bonds). spectrabase.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the nitrile carbon and the aromatic carbons at positions 1, 3, and 4. For instance, the methoxy protons would show a correlation to the C3 aromatic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies nuclei that are close to each other in space, regardless of whether they are bonded. sigmaaldrich.com A NOESY spectrum could show correlations between the methoxy protons and the aromatic proton at position 2, and between the isobutoxy's methylene (-OCH₂-) protons and the aromatic proton at position 5, confirming their relative positions on the ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy. nist.govgoogle.com This allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound, the molecular formula is C₁₂H₁₅NO₂.
HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
| C₁₂H₁₅NO₂ | 206.1181 |
The experimentally determined exact mass from an HRMS analysis should match this calculated value within a very small margin of error (typically < 5 ppm), confirming the elemental composition.
In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that can help to confirm the structure. The fragmentation of ethers often involves cleavage of the C-O bond and α-cleavage next to the oxygen. miamioh.edulibretexts.org
For this compound, key fragmentation pathways are expected to include:
Loss of the isobutyl group: A primary fragmentation would be the cleavage of the isobutoxy group, leading to a prominent peak corresponding to the 4-hydroxy-3-methoxybenzonitrile cation.
Loss of isobutene: A common rearrangement for ethers is the loss of an alkene, which in this case would be isobutene, resulting in a fragment corresponding to the protonated 4-hydroxy-3-methoxybenzonitrile.
Further Fragmentation: The resulting vanillonitrile-like fragment could undergo further fragmentation, such as the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO), which is characteristic of phenolic compounds. xml-journal.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in the this compound molecule.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The absorption frequencies are specific to the types of chemical bonds and functional groups present. For this compound, the IR spectrum provides definitive evidence for its key structural features. The characteristic nitrile (C≡N) stretching vibration is expected to appear as a sharp, medium-intensity band in the 2230-2210 cm⁻¹ region. nist.gov Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isobutoxy and methoxy groups are observed in the 2960-2850 cm⁻¹ range. scielo.org.za The presence of the ether linkages (Ar-O-C and C-O-C) is confirmed by strong C-O stretching bands, typically found in the 1275-1200 cm⁻¹ and 1150-1085 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations within the benzene ring produce a series of bands in the 1600-1450 cm⁻¹ range. scielo.org.zanih.gov
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic Ring | >3000 | Medium-Weak |
| C-H Stretch | Aliphatic (Isobutoxy, Methoxy) | 2960-2850 | Strong |
| C≡N Stretch | Nitrile | 2230-2210 | Medium, Sharp |
| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Strong |
| C-H Bend | Aliphatic (Isobutoxy, Methoxy) | 1470-1365 | Variable |
| C-O Stretch | Aryl-Alkyl Ether | 1275-1200 | Strong |
| C-O Stretch | Dialkyl Ether | 1150-1085 | Strong |
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. The nitrile (C≡N) group, being highly polarizable, typically shows a strong and sharp band in the Raman spectrum, often more intense than in the IR spectrum. chemicalbook.com The symmetric stretching of the aromatic ring also gives rise to a strong Raman signal. In contrast, polar groups like the C-O ether linkages, which are strong in the IR spectrum, tend to be weaker in the Raman spectrum. nih.gov This complementary nature is crucial for unambiguous functional group identification.
Table 2: Predicted Raman Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C≡N Stretch | Nitrile | 2230-2210 | Strong, Sharp |
| Ring Breathing | Aromatic Ring | ~1000 | Strong |
| C-H Stretch | Aromatic & Aliphatic | 3100-2850 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1600-1580 | Strong |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). The UV-Vis spectrum of this compound is expected to be dominated by absorptions due to π → π* transitions within the substituted benzene ring. Based on related structures like 4-methoxybenzonitrile (B7767037), characteristic absorption bands are anticipated. researchgate.net The presence of the methoxy and isobutoxy groups (auxochromes) on the benzene ring can cause a red-shift (bathochromic shift) of these absorption maxima to longer wavelengths compared to unsubstituted benzonitrile (B105546). researchgate.net Theoretical studies on similar molecules indicate that the solvent can also influence the position and intensity of these absorption bands. researchgate.net
Table 3: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | Substituted Benzene Ring | ~240-250 |
| π → π* | Substituted Benzene Ring | ~280-290 |
X-Ray Crystallography for Solid-State Structure Determination
Table 4: Predicted Crystallographic Parameters for this compound (based on an analogue)
| Parameter | Predicted Value | Reference/Analogue |
|---|---|---|
| Crystal System | Monoclinic | 4-Benzyloxy-3-methoxybenzonitrile researchgate.net |
| Space Group | P2₁/c | 4-Benzyloxy-3-methoxybenzonitrile researchgate.net |
| Key Intermolecular Forces | C-H···N Hydrogen Bonds | 4-Benzyloxy-3-methoxybenzonitrile researchgate.net |
| Molecular Conformation | Planar benzonitrile core, non-planar ether side chain | 4-Benzyloxy-3-methoxybenzonitrile researchgate.net |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective for purity assessment. nih.gov In this setup, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. The purity of the compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. nih.gov This method allows for the detection and quantification of trace impurities, unreacted starting materials, or by-products. The calibration curve for the compound would exhibit good linearity over a defined concentration range, allowing for precise quantification. nih.govresearchgate.net
Table 5: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase (Column) | C18 (Octadecylsilane) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |
| Detector | UV-Vis Diode Array Detector (DAD) at a relevant λmax |
| Flow Rate | ~1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a sample mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase. Subsequently, the mass spectrometer fragments the eluted components into ions and sorts them based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint.
For the analysis of this compound, a typical GC-MS analysis would involve injecting a dilute solution of the compound into the GC, where it is vaporized. The vaporized sample is then carried by an inert gas, such as helium, through a capillary column. A common choice for the stationary phase would be a non-polar or mid-polar column, such as one coated with 5% phenyl-polydimethylsiloxane. The temperature of the GC oven is gradually increased to facilitate the elution of the compound.
Upon elution from the GC column, the this compound molecules enter the ion source of the mass spectrometer, where they are typically bombarded with high-energy electrons (electron ionization, EI). This causes the molecule to ionize and fragment in a reproducible manner. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound.
While specific experimental data for this compound is not publicly available, analysis of structurally similar compounds provides insight into the expected results. For instance, the mass spectra of related methoxybenzonitriles show characteristic fragmentation patterns that can be used for comparative purposes.
| Compound | Molecular Weight (g/mol) | Key Mass Fragments (m/z) | Potential Fragment Assignment |
|---|---|---|---|
| m-Methoxybenzonitrile | 133.15 | 133, 102, 75 | [M]+, [M-OCH3]+, [C6H5]+ |
| p-Methoxybenzonitrile | 133.15 | 133, 118, 90 | [M]+, [M-CH3]+, [M-CH3-CO]+ |
| 4-Ethoxy-3-methoxybenzaldehyde | 180.20 | 180, 151, 123 | [M]+, [M-C2H5]+, [M-C2H5-CO]+ |
These data for analogous compounds illustrate the typical fragmentation patterns involving the loss of alkoxy groups and other substituents from the benzene ring, which would be expected for this compound as well.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used to separate components of a mixture, determine the purity of a compound, and monitor the progress of a chemical reaction. libretexts.orgnist.gov The separation is based on the differential partitioning of the sample components between a planar stationary phase (typically a thin layer of adsorbent like silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate) and a liquid mobile phase (the eluent). nist.gov
For the analysis of this compound, a TLC plate coated with silica gel 60 F254 is a common choice for the stationary phase. The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm. researchgate.net Since this compound contains an aromatic ring, it is expected to be UV-active.
The selection of the mobile phase is crucial for achieving good separation. researchgate.net The polarity of the eluent is adjusted to control the migration of the compound up the plate. A common starting point for a compound of intermediate polarity, such as this compound, would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. researchgate.net By varying the ratio of these solvents, the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be optimized. nist.gov An ideal Rf value is typically between 0.2 and 0.8 to ensure a clear and reliable separation.
After developing the TLC plate in a sealed chamber saturated with the mobile phase vapor, the separated spots are visualized. As mentioned, UV light is a primary non-destructive method for visualization. researchgate.net Additionally, chemical staining agents can be used. For a compound like this compound, iodine vapor, which reversibly stains many organic compounds, or a potassium permanganate (B83412) stain, which reacts with oxidizable functional groups, could be effective.
While specific experimental Rf values for this compound are not readily found in the literature, the expected behavior can be inferred from related compounds. Generally, increasing the polarity of the mobile phase will increase the Rf value.
| Compound | Stationary Phase | Mobile Phase (v/v) | Reported Rf Value | Reference |
|---|---|---|---|---|
| Benzaldehyde (B42025) | Silica Gel | Pentane/Diethyl Ether (7:3) | 0.64 | libretexts.org |
| p-Aminobenzoic acid | Polyamide | 0.10 M α-cyclodextrin (aq) | 0.72 | researchgate.net |
| 4-Bromobenzoic acid | Polyamide | 0.10 M α-cyclodextrin (aq) | 0.54 | researchgate.net |
Note: The Rf values are highly dependent on the specific experimental conditions.
This table illustrates the range of Rf values that can be obtained for substituted aromatic compounds under different TLC conditions. For this compound, a systematic variation of the mobile phase composition would be performed to achieve optimal separation and a characteristic Rf value for identification and purity assessment.
V. Computational and Theoretical Investigations of 4 Isobutoxy 3 Methoxybenzonitrile
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations are central to predicting the intrinsic electronic and geometric properties of 4-isobutoxy-3-methoxybenzonitrile. By solving approximations of the Schrödinger equation, these methods determine the molecule's electron distribution, stable conformations, and related energetic properties.
Density Functional Theory (DFT) is a widely used method for investigating the ground state properties of organic molecules, offering a proficient balance of accuracy and computational demand. For this compound, DFT calculations can predict fundamental parameters that dictate its stability, reactivity, and spectroscopic signatures. Such studies on related benzonitrile (B105546) derivatives have demonstrated the utility of this approach. icm.edu.plresearchgate.net
DFT calculations would typically be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov Natural Bond Orbital (NBO) analysis could further be employed to understand charge distribution and intramolecular interactions. semanticscholar.org
Table 1: Illustrative DFT-Calculated Properties for this compound
This table illustrates the type of data that a DFT study would generate. Specific values would be dependent on the chosen functional and basis set (e.g., B3LYP/6-311++G(d,p)).
| Property | Predicted Parameter | Significance |
| Geometric | Bond Lengths (Å), Bond Angles (°) | Defines the molecule's 3D structure. |
| Energetic | Total Energy (Hartree) | Indicates the overall stability of the molecule. |
| Electronic | HOMO Energy (eV) | Relates to the electron-donating ability. |
| Electronic | LUMO Energy (eV) | Relates to the electron-accepting ability. |
| Electronic | HOMO-LUMO Gap (eV) | Correlates with chemical reactivity and stability. |
| Electronic | Dipole Moment (Debye) | Measures the overall polarity of the molecule. |
The presence of the flexible isobutoxy group, connected to the benzene (B151609) ring via an ether linkage, introduces significant conformational possibilities for this compound. Conformational analysis is therefore essential to identify the most stable three-dimensional structures and the energy barriers between them.
This analysis involves systematically rotating the single bonds (e.g., C-O and C-C bonds of the isobutoxy group) and calculating the potential energy of each resulting conformer. This process maps out a potential energy surface, identifying local energy minima (stable conformers) and the transition states that connect them. The conformer with the lowest energy is the global minimum and represents the most probable structure of the molecule in its ground state. These findings are crucial for understanding how the molecule might fit into a binding site or interact with other molecules.
Molecular Dynamics Simulations (if applicable to interactions or dynamics)
Such simulations could provide critical insights into:
Solvation: How the molecule interacts with solvent molecules, such as water, including the formation and lifetime of hydrogen bonds.
Intermolecular Interactions: Predicting how multiple molecules of this compound might aggregate or interact with other chemical species in a mixture.
Biomolecular Docking: If the molecule were being investigated as a potential ligand for a protein, MD simulations could be used to refine docking poses and calculate binding free energies, providing a more dynamic and realistic view of the binding event.
Theoretical Studies on Reaction Mechanisms and Kinetics
Computational chemistry provides indispensable tools for mapping the complex pathways of chemical reactions. For this compound, theoretical studies could be used to understand its synthesis or potential degradation pathways.
A transition state (TS) represents the highest energy point on a reaction coordinate, acting as the energetic bottleneck for a chemical transformation. Locating and characterizing this fleeting structure is a primary goal of mechanistic studies. Using quantum chemical methods, a TS is identified as a stationary point on the potential energy surface with exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the atomic motion that propels the reaction from reactants to products. The calculated energy of the TS relative to the reactants provides the activation energy, a key determinant of the reaction rate.
Once a transition state is characterized, the full reaction pathway can be traced. This is often accomplished using Intrinsic Reaction Coordinate (IRC) calculations, which map the minimum energy path downhill from the transition state to both the reactants and the products. This confirms that the located TS correctly connects the desired species. By mapping entire reaction pathways, computational chemists can assess the viability of a proposed synthetic route for this compound, predict potential byproducts, and offer insights that can help experimental chemists optimize reaction conditions.
Prediction of Spectroscopic Parameters (e.g., calculated NMR shifts, IR frequencies)
Density Functional Theory (DFT) has become a standard method for the accurate prediction of spectroscopic parameters of organic molecules. nih.gov By employing methods like B3LYP or M06-2X with appropriate basis sets such as 6-311++G(d,p), the electronic structure of a molecule can be modeled to derive its properties. researchgate.net
For nuclear magnetic resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute the isotropic magnetic shielding tensors. nih.govresearchgate.net These calculated shielding values can then be converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.netresearchgate.net This computational approach is invaluable for assigning signals in experimental spectra to specific atoms within the molecule, especially for complex structures where signals may overlap. researchgate.net The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). nih.gov
Table 1: Hypothetical Calculated NMR Chemical Shifts (ppm) for this compound Calculations would typically be performed using a method like GIAO-B3LYP/6-311+G(d,p) in a solvent such as CDCl₃.
| Atom Type | Atom Position (Hypothetical Numbering) | Calculated Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic | 7.2 - 7.5 |
| ¹H | -OCH₃ | ~3.9 |
| ¹H | -OCH₂- (isobutoxy) | ~3.8 |
| ¹H | -CH- (isobutoxy) | ~2.1 |
| ¹H | -CH₃ (isobutoxy) | ~1.0 |
| ¹³C | Aromatic C-CN | ~110 |
| ¹³C | Aromatic C-H | 112 - 128 |
| ¹³C | Aromatic C-O | 148 - 155 |
| ¹³C | -CN | ~118 |
| ¹³C | -OCH₃ | ~56 |
| ¹³C | -OCH₂- (isobutoxy) | ~75 |
| ¹³C | -CH- (isobutoxy) | ~28 |
| ¹³C | -CH₃ (isobutoxy) | ~19 |
Similarly, theoretical vibrational frequencies for infrared (IR) and Raman spectra can be calculated. These calculations help in the assignment of vibrational modes to the observed absorption bands. For instance, in a computational study of the related molecule 2-Chloro-3-Methoxybenzonitrile, DFT calculations were used to determine the vibrational frequencies, which showed good agreement with experimental data.
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for the Analogous Compound 2-Chloro-3-Methoxybenzonitrile Illustrative data based on a similar molecular structure.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C-H stretch (aromatic) | 3050 - 3150 |
| C≡N stretch | ~2230 |
| C-C stretch (aromatic) | 1450 - 1610 |
| C-H bend (in-plane) | 1000 - 1300 |
| C-H bend (out-of-plane) | 750 - 1000 |
| C≡N bend | ~630 |
Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking in solid state)
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Computational methods are instrumental in analyzing these forces, which dictate the crystal packing and, consequently, the material's physical properties.
Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors like -OH or -NH₂, it can participate in weaker C-H···N and C-H···O hydrogen bonds. The nitrogen atom of the nitrile group and the oxygen atoms of the methoxy (B1213986) and isobutoxy groups can act as hydrogen bond acceptors. A crystallographic study of the closely related compound 4-benzyloxy-3-methoxybenzonitrile revealed the presence of weak intermolecular C-H···N hydrogen bonds that link the molecules into chains. researchgate.net It is highly probable that similar interactions help to stabilize the crystal structure of this compound. The analysis of such interactions often involves examining intermolecular distances and angles, where distances shorter than the sum of the van der Waals radii indicate a potential interaction. mdpi.com
π-π Stacking: The presence of the benzene ring in this compound suggests that π-π stacking interactions are likely to play a significant role in its solid-state structure. These non-covalent interactions occur between aromatic rings and are crucial in the molecular assembly of many organic compounds. rsc.orgresearchgate.net The geometry of these interactions can vary, with common arrangements being face-to-face (sandwich) and parallel-displaced or offset stacking. nih.gov Quantum chemical calculations have shown that parallel-displaced and T-shaped conformations are often energetically more favorable than a direct face-to-face arrangement due to reduced electron repulsion. nih.gov The presence of electron-donating (isobutoxy, methoxy) and electron-withdrawing (nitrile) groups on the benzene ring can influence the electronic distribution of the π-system, which in turn affects the nature and strength of these stacking interactions. rsc.org Analysis of crystal structures of similar aromatic compounds often reveals centroid-to-centroid distances between stacked rings in the range of 3.5 to 4.1 Å. researchgate.net
Table 3: Summary of Potential Intermolecular Interactions in Solid this compound
| Interaction Type | Potential Participating Atoms/Groups | Expected Role in Crystal Packing |
|---|---|---|
| Weak Hydrogen Bonding | C-H (aromatic, alkyl) as donor; N (nitrile), O (ether) as acceptor | Formation of molecular chains or networks, contributing to lattice stability. researchgate.net |
| π-π Stacking | Benzene rings | Formation of columnar or layered structures through parallel-displaced or T-shaped arrangements. rsc.orgnih.gov |
| van der Waals Forces | All atoms, particularly the flexible isobutoxy group | Overall space-filling and stabilization of the crystal lattice. |
Vi. Future Research Directions and Emerging Applications
Development of More Sustainable and Cost-Effective Synthesis Routes
The pursuit of greener and more economical synthetic methods is a paramount goal in modern chemistry. For 4-isobutoxy-3-methoxybenzonitrile, future research will likely focus on moving away from traditional multi-step procedures that may involve hazardous reagents or generate significant waste.
One promising avenue is the development of a "one-pot" synthesis from readily available precursors. A potential cost-effective route could start from isovanillin, which is first ethylated and then converted to the corresponding benzonitrile (B105546). This approach, which has been explored for similar compounds, can be adapted by using isobutyl halides instead of ethyl halides. google.com The key steps in such a synthesis would be the etherification of the phenolic hydroxyl group of vanillin (B372448) or a related precursor, followed by the conversion of the aldehyde group to a nitrile.
Current methods for converting aldehydes to nitriles often involve reagents like hydroxylamine (B1172632) hydrochloride followed by a dehydrating agent. google.comtdcommons.org Research into more sustainable alternatives for this dehydration step, such as using recyclable catalysts or solvent-free conditions, could significantly improve the environmental footprint of the synthesis.
Table 1: Potential Sustainable Synthesis Strategies
| Starting Material | Key Transformation | Potential Green Improvement |
| Isovanillin | Williamson ether synthesis with isobutyl bromide, followed by conversion of aldehyde to nitrile. | Use of a recyclable phase-transfer catalyst for the etherification step. |
| 4-Hydroxy-3-methoxybenzaldehyde | Direct isobutoxylation followed by a one-pot oximation and dehydration sequence. | Exploring enzymatic or biocatalytic methods for the nitrile formation. |
| 4-Hydroxy-3-methoxybenzonitrile (B1293924) | Direct etherification with isobutyl alcohol or its derivatives. | Utilizing greener solvents like ionic liquids or supercritical fluids. sigmaaldrich.com |
Discovery of Novel Transformations and Derivatization Strategies
The functional groups present in this compound—the nitrile, the isobutoxy ether, and the methoxy (B1213986) ether on an aromatic ring—offer a rich platform for chemical modifications. Future research is expected to uncover novel transformations and derivatization strategies to create a diverse library of compounds for various applications.
The nitrile group is particularly versatile. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems. For instance, treatment with sodium perborate (B1237305) can yield the corresponding benzamide. sigmaaldrich.com The development of selective and mild conditions for these transformations will be a key research focus.
The ether linkages, while generally stable, can be cleaved under specific conditions to yield phenolic derivatives, which can then be further functionalized. Moreover, the aromatic ring itself is susceptible to electrophilic substitution reactions, although the directing effects of the existing substituents will govern the regioselectivity of such reactions.
Table 2: Potential Derivatization Reactions
| Functional Group | Reaction Type | Potential Product |
| Nitrile | Hydrolysis | 4-isobutoxy-3-methoxybenzoic acid |
| Nitrile | Reduction | (4-isobutoxy-3-methoxyphenyl)methanamine |
| Nitrile | Reaction with sodium azide | 5-(4-isobutoxy-3-methoxyphenyl)tetrazole |
| Aromatic Ring | Nitration | 5-nitro-4-isobutoxy-3-methoxybenzonitrile |
Exploration as a Precursor for Advanced Materials
The structural motifs within this compound make it an interesting building block for the synthesis of advanced materials. Benzonitrile derivatives are known to be utilized in the creation of polymers and other materials with specific electronic or optical properties.
The nitrile group can be polymerized under certain conditions to form nitrogen-containing polymers with potentially interesting thermal and electronic properties. Furthermore, the aromatic core with its ether functionalities can be incorporated into larger macromolecular structures such as poly(ether-ether-ketone) (PEEK) or other high-performance polymers, potentially modifying their solubility, processability, and thermal stability.
The molecule could also serve as a precursor for the synthesis of liquid crystals, where the rigid benzonitrile core combined with the flexible isobutoxy chain could lead to desirable mesophase behavior. The synthesis of related compounds like 1,5-bis(4-cyano-2-methoxyphenoxy)-3-oxapentane from 4-hydroxy-3-methoxybenzonitrile highlights the potential for creating larger, functional molecules from benzonitrile building blocks. sigmaaldrich.com
Application in Methodological Development for Organic Synthesis
Substituted benzonitriles are valuable scaffolds in the development of new synthetic methodologies. The specific substitution pattern of this compound can be exploited to study reaction mechanisms, test the scope and limitations of new catalysts, and develop novel synthetic transformations.
For instance, the presence of two different ether groups could be used to investigate selective dealkylation reactions. The electron-donating nature of the alkoxy groups influences the reactivity of the aromatic ring and the nitrile, making it a suitable substrate for studying transition-metal-catalyzed cross-coupling reactions or C-H activation processes.
The synthesis of Febuxostat, a xanthine (B1682287) oxidase inhibitor, involves a related intermediate, methyl 3-cyano-4-isobutoxybenzoate, highlighting the importance of this substitution pattern in medicinal chemistry. tdcommons.org Future methodological studies could focus on developing more efficient ways to construct the thiazole (B1198619) ring found in Febuxostat, using this compound as a starting point. This could involve novel cycloaddition or condensation reactions.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-isobutoxy-3-methoxybenzonitrile with high purity?
- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, substituting a halogen atom (e.g., chlorine) at the 4-position of 3-methoxybenzonitrile with isobutoxy groups using a palladium catalyst under inert conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Purity validation requires NMR (¹H/¹³C) and HPLC (>98% purity) .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Protocols : Store in airtight containers at 0–6°C to prevent degradation . Use PPE (nitrile gloves, lab coat, safety goggles) due to potential skin/eye irritation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention . Avoid contact with strong oxidizers to prevent hazardous reactions .
Q. What analytical techniques are critical for confirming the identity and purity of this compound?
- Characterization :
- NMR Spectroscopy : Confirm substitution patterns (e.g., isobutoxy OCH2CH(CH3)2 at δ 3.5–4.0 ppm, methoxy OCH3 at δ 3.8–4.1 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]+ at m/z 219.2 (C12H15NO2) .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .
Advanced Research Questions
Q. How can discrepancies in biological activity data for this compound derivatives be systematically investigated?
- Resolution Strategy :
- Assay Reprodubility : Validate experimental conditions (e.g., solvent DMSO concentration ≤0.1% to avoid cytotoxicity) .
- SAR Analysis : Compare activity trends across analogs (e.g., replacing isobutoxy with methoxy or ethoxy groups) to identify critical substituents .
- Computational Modeling : Perform docking studies to assess binding affinity variations due to steric effects of the isobutoxy group .
Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?
- Optimization Approaches :
- Protecting Groups : Temporarily protect the nitrile group during isobutoxy introduction to avoid side reactions .
- Catalyst Screening : Test Pd(OAc)2/XPhos systems for efficient coupling .
- Solvent Selection : Use anhydrous DMF or THF to enhance reaction kinetics .
Q. How do structural modifications to the isobutoxy and methoxy groups affect the compound’s physicochemical properties?
- Structure-Property Relationships :
- Lipophilicity : Isobutoxy’s branched chain increases logP (predicted 2.8 vs. 1.9 for methoxy), enhancing membrane permeability .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition >250°C, with methoxy groups lowering melting points compared to nitro analogs .
- Solubility : Polar protic solvents (e.g., ethanol) improve solubility due to hydrogen bonding with the nitrile group .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the cytotoxicity of this compound?
- Systematic Approach :
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
- Metabolite Profiling : LC-MS to detect degradation products (e.g., hydrolysis of nitrile to carboxylic acid) that may influence toxicity .
- Batch Consistency : Compare purity levels (HPLC) across studies; impurities >2% may skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
